Ethyl 3,4-dimethoxybenzoate

Lipophilicity Partition coefficient Quantitative Structure-Property Relationship

Ethyl 3,4-dimethoxybenzoate (ethyl veratrate, CAS 3943-77-9) is a veratric acid ethyl ester with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g·mol⁻¹. At ambient conditions it is a crystalline solid with a melting point of 43–44 °C and a boiling point of 295.5 °C at 760 mmHg.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 3943-77-9
Cat. No. B1581923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dimethoxybenzoate
CAS3943-77-9
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C11H14O4/c1-4-15-11(12)8-5-6-9(13-2)10(7-8)14-3/h5-7H,4H2,1-3H3
InChIKeyAYYNUGSDPRDVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,4-Dimethoxybenzoate (CAS 3943-77-9) – Physicochemical Profile and Procurement-Relevant Identification


Ethyl 3,4-dimethoxybenzoate (ethyl veratrate, CAS 3943-77-9) is a veratric acid ethyl ester with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g·mol⁻¹. At ambient conditions it is a crystalline solid with a melting point of 43–44 °C and a boiling point of 295.5 °C at 760 mmHg [1]. Its computed logP is 2.20, indicating moderate lipophilicity [2]. The compound occurs naturally in plants such as Spartium junceum (Spanish broom) [3] and is commercially available as a research chemical with typical purities of ≥98 % [4]. Procuring the correct ester variant is critical because subtle differences in the alkyl chain or methoxy substitution pattern can significantly alter physicochemical properties, reactivity, and fitness for specific analytical or synthetic roles.

Why Generic Substitution of Ethyl 3,4-Dimethoxybenzoate Is Not a Viable Procurement Strategy


Closely related esters such as methyl 3,4-dimethoxybenzoate (CAS 2150-38-1) or regioisomers like ethyl 3,5-dimethoxybenzoate (CAS 3943-73-0) differ in lipophilicity, chromatographic retention, and regulatory acceptance as reference standards. The ethyl ester exhibits a logP of 2.20, whereas the methyl homologue is approximately 0.3–0.4 log units more hydrophilic [1]. This difference affects partitioning behaviour in biphasic reactions and reversed-phase HPLC retention times. More critically, only the ethyl ester is a structurally confirmed impurity of itopride, making it an essential certified reference material for pharmaceutical quality control [2]. Substituting with the methyl or propyl analogue would fail to meet pharmacopoeial impurity-monitoring requirements and could compromise analytical method validation. The following quantitative evidence items detail the measurable dimensions that justify compound-specific selection.

Product-Specific Quantitative Evidence Guide for Ethyl 3,4-Dimethoxybenzoate (3943-77-9)


Measured Lipophilicity (logP) of Ethyl 3,4-Dimethoxybenzoate vs. Its Methyl Homologue

The ethyl ester exhibits a computed logP of 2.20 [1], whereas the methyl ester (methyl 3,4-dimethoxybenzoate, CAS 2150-38-1) has an estimated logP of approximately 1.85 . The ΔlogP of +0.35 translates to a roughly 2.2‑fold higher octanol–water partition coefficient for the ethyl derivative, which can be decisive when selecting a building block for reactions requiring enhanced organic-phase solubility or when tuning retention in reversed-phase chromatography.

Lipophilicity Partition coefficient Quantitative Structure-Property Relationship

Certified Reference Standard Specificity: Ethyl 3,4-Dimethoxybenzoate as an Itopride Impurity

Ethyl 3,4-dimethoxybenzoate is catalogued as Itopride Impurity 5 (also designated Impurity K and Impurity 16) and is supplied as a certified reference standard with purity >95 % by HPLC under ISO 17034 accreditation [1]. The methyl analogue (CAS 2150-38-1) is not recognized as an itopride-related impurity in any pharmacopoeial monograph or regulatory guidance . Consequently, for itopride active-pharmaceutical-ingredient (API) release testing, forced-degradation studies, and analytical method validation, only the ethyl ester fulfills the identity and purity requirements mandated by ICH Q3A/Q3B guidelines.

Pharmaceutical impurity Reference standard Itopride quality control

Differential Chromatographic Retention: Ethyl vs. Methyl Veratrate on Reversed-Phase HPLC

Using a Newcrom R1 reversed-phase column with acetonitrile/water/phosphoric acid mobile phase, ethyl 3,4-dimethoxybenzoate elutes with a retention time that is measurably longer than that of the methyl homologue under identical conditions [1]. The difference arises from the additional methylene group, which increases hydrophobic surface area and stationary-phase interaction. While the absolute retention times are system-dependent, the relative retention (α) is consistently >1.15 when transitioning from the methyl to the ethyl ester [2], confirming that the two esters are baseline-resolvable and cannot be used interchangeably in validated HPLC methods.

HPLC separation Reversed-phase chromatography Impurity profiling

Natural Occurrence and Biochemical Differentiation: Ethyl Veratrate as a Plant Secondary Metabolite

Ethyl 3,4-dimethoxybenzoate has been identified in the Fabaceae species Spartium junceum (Spanish broom) [1]. The methyl ester (methyl veratrate) has not been reported in the same plant species, suggesting substrate‑specific esterification pathways favouring the ethyl donor. This natural occurrence provides a unique biomarker application for the ethyl ester; researchers studying Spartium metabolomics or plant–insect interactions may require the authentic standard to confirm compound identity by GC‑MS or NMR.

Plant metabolomics Natural product Chemotaxonomy

Optimal Application Scenarios Where Ethyl 3,4-Dimethoxybenzoate Outperforms Its Closest Analogs


Itopride Hydrochloride Impurity Profiling and Pharmacopoeial Compliance

Ethyl 3,4-dimethoxybenzoate is the only veratrate ester recognized as a process-related impurity of itopride (Itopride Impurity 5/ K/16). Analytical laboratories performing ICH‑compliant forced-degradation studies, stability testing, or batch-release assays must procure the certified ethyl ester reference standard (purity >95 % HPLC, ISO 17034) to ensure accurate identification and quantification [1]. Substituting with the methyl or propyl analogue would invalidate the analytical method and risk regulatory non-compliance.

Reversed-Phase HPLC Method Development Requiring Selective Ester Discrimination

When developing HPLC methods that must resolve multiple benzoate esters, the ethyl ester’s distinct lipophilicity (logP = 2.20) and chromatographic retention relative to the methyl ester (α ≥ 1.15) enable baseline separation on standard C18 or Newcrom R1 columns [1][2]. This makes it the preferred system-suitability marker or internal standard in methods where co‑elution of homologous esters is a risk.

Synthetic Building Block Selection for Biphasic or Lipophilic Reaction Media

The ΔlogP of +0.35 versus the methyl homologue translates into measurably higher solubility in nonpolar organic solvents, facilitating esterification, transesterification, or Grignard reactions conducted in toluene, dichloromethane, or ether [1]. Medicinal chemists synthesizing lipophilic intermediates may therefore select the ethyl ester to achieve improved phase-transfer efficiency and yield.

Plant Metabolomics and Ecological Authentic-Standard Sourcing

As ethyl veratrate has been confirmed in Spartium junceum while its methyl congener has not, researchers requiring an authentic standard for GC‑MS or NMR identification of Fabaceae secondary metabolites should procure the ethyl ester [1]. Use of an incorrect ester standard would lead to misidentification and potentially flawed ecological or chemotaxonomic conclusions.

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